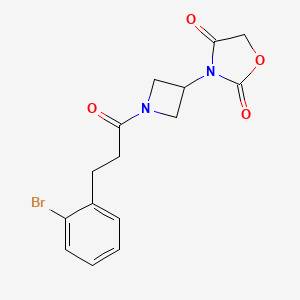![molecular formula C26H24N2O4S B2707034 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-3-tosylquinolin-4-amine CAS No. 895643-24-0](/img/structure/B2707034.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-3-tosylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-3-tosylquinolin-4-amine” is a complex organic compound. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of oxygen-containing heterocycle . It also has a quinoline group, which is a type of nitrogen-containing heterocycle . The tosyl (or toluenesulfonyl) group is a common protecting group in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin and quinoline rings would likely contribute to the compound’s rigidity and shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the amine group might undergo reactions with acids or electrophiles, and the tosyl group could be displaced by nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study on the solid-phase synthesis of 3,4-dihydroquinazoline derivatives highlighted a novel method for synthesizing dihydroquinazoline derivatives with excellent yield and purity, which could suggest potential routes for synthesizing related compounds such as N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-3-tosylquinolin-4-amine (Zhang et al., 2001).
Biological Evaluation and Drug Development
- Research on the 2,4-diaminoquinazoline series as anti-tubercular agents provided an extensive evaluation of this compound class for tuberculosis drug discovery, indicating the potential for structurally similar compounds in therapeutic applications (Odingo et al., 2014).
Enzyme Inhibition Studies
- The synthesis and antimicrobial activities of some new 1,2,4-Triazole Derivatives explored the potential of these compounds against various microorganisms, suggesting that modifications to the core structure could yield potent antimicrobial agents (Bektaş et al., 2010).
Molecular Docking and Structural Analysis
- A study on N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine involved synthesis, crystal structure analysis, and molecular docking to evaluate its inhibition of PLA2, providing a template for understanding how structural features influence biological activity (Hema et al., 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-3-18-6-10-22-21(14-18)26(28-19-7-11-23-24(15-19)32-13-12-31-23)25(16-27-22)33(29,30)20-8-4-17(2)5-9-20/h4-11,14-16H,3,12-13H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIQQBUJVDLKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-N-cyclohexyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2706952.png)


![[2-({4-[(2,4-Dimethylphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine](/img/structure/B2706956.png)
![methyl 4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2706960.png)

![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B2706963.png)


![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2H-chromene-3-carboxamide](/img/structure/B2706967.png)

![N-(2-methoxyethyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide](/img/structure/B2706970.png)
![3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B2706971.png)